Oxandrolone 4-oxa-isomer, 5beta epimer-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JEV80OA39A, also known as Oxandrolone 4-Oxa-Isomer, 5.Beta. Epimer, is a synthetic compound with the molecular formula C19H30O3 It is a derivative of Oxandrolone, a well-known anabolic steroid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JEV80OA39A involves several steps, starting from the basic steroid structure. The process typically includes:
Oxidation: Introduction of oxygen atoms into the steroid structure.
Reduction: Reduction of specific functional groups to achieve the desired isomer.
Substitution: Substitution reactions to introduce the oxa group into the steroid backbone.
Industrial Production Methods
Industrial production of JEV80OA39A follows similar synthetic routes but on a larger scale. The process involves:
Catalyst Use: Utilization of catalysts to enhance reaction rates and yields.
Purification: Advanced purification techniques such as chromatography to obtain high-purity JEV80OA39A.
Quality Control: Rigorous quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
JEV80OA39A undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to secondary alcohols.
Substitution: Halogenation and other substitution reactions to modify the steroid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, organometallic reagents.
Major Products
Scientific Research Applications
JEV80OA39A has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and potential as a therapeutic agent.
Medicine: Explored for its anabolic properties and potential use in treating muscle-wasting conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of JEV80OA39A involves its interaction with specific molecular targets and pathways:
Molecular Targets: Binds to androgen receptors, influencing gene expression and protein synthesis.
Pathways Involved: Modulates pathways related to muscle growth, metabolism, and cellular differentiation.
Comparison with Similar Compounds
Similar Compounds
Oxandrolone: The parent compound, known for its anabolic properties.
Stanozolol: Another anabolic steroid with similar applications.
Methandrostenolone: Known for its muscle-building effects.
Uniqueness
JEV80OA39A stands out due to its unique oxa group, which imparts distinct chemical and biological properties. This modification enhances its stability and potentially reduces side effects compared to other anabolic steroids .
Properties
CAS No. |
19587-10-1 |
---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(1S,3aS,3bR,5aS,9aR,9bS,11aS)-1-hydroxy-1,9a,11a-trimethyl-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydroindeno[5,4-f]chromen-7-one |
InChI |
InChI=1S/C19H30O3/c1-17-9-8-16(20)22-15(17)5-4-12-13(17)6-10-18(2)14(12)7-11-19(18,3)21/h12-15,21H,4-11H2,1-3H3/t12-,13+,14+,15+,17-,18+,19+/m1/s1 |
InChI Key |
QTBANSSXVTZHMD-CUGOLFLRSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)O[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C |
Canonical SMILES |
CC12CCC(=O)OC1CCC3C2CCC4(C3CCC4(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.